2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
Overview
Description
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with fluoro and methoxy groups, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro and methoxy groups on the phenyl ring can be performed using electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves coupling the pyridazinone intermediate with 3,4,5-trifluoroaniline using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinone derivatives.
Substitution: The fluoro groups on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core may inhibit certain enzymes by binding to their active sites, while the fluoro and methoxy groups can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
- **2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
Uniqueness
The presence of both fluoro and methoxy groups on the phenyl ring distinguishes 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3/c1-29-16-6-10(20)2-3-12(16)15-4-5-18(28)26(25-15)9-17(27)24-11-7-13(21)19(23)14(22)8-11/h2-8H,9H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPVPBRBFHIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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